molecular formula C12H11FN2O2 B7873163 4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid

4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid

Cat. No.: B7873163
M. Wt: 234.23 g/mol
InChI Key: PIIIZYXKOJRGDR-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid is an organic compound that features a pyrazole ring substituted with an ethyl group at the nitrogen atom and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid
  • 4-(1-Propyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid
  • 4-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzoic acid

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)-3-fluorobenzoic acid is unique due to the specific positioning of the ethyl group and the fluorine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-7-9(6-14-15)10-4-3-8(12(16)17)5-11(10)13/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIIZYXKOJRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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